molecular formula C20H27ClN4O4S B1676622 Vatinoxan hydrochloride CAS No. 130466-38-5

Vatinoxan hydrochloride

Cat. No.: B1676622
CAS No.: 130466-38-5
M. Wt: 455.0 g/mol
InChI Key: UTMOWVIYZQWJHT-VASSOYJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vatinoxan hydrochloride is a chemical compound known for its role as an alpha2-adrenoceptor antagonist. It is commonly used in veterinary medicine, particularly in combination with medetomidine hydrochloride, to mitigate the cardiovascular side effects of alpha2-adrenoceptor agonists. This combination is marketed under the brand name Zenalpha and is used to sedate dogs during non-invasive, non-painful, or mildly painful veterinary procedures .

Preparation Methods

The synthesis of vatinoxan hydrochloride involves several steps, starting from commercially available starting materials. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation and cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and conversion to the hydrochloride salt form.

Industrial production methods focus on optimizing yield and purity through controlled reaction conditions, including temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Vatinoxan hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Vatinoxan hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of alpha2-adrenoceptor antagonists.

    Biology: Investigated for its effects on cardiovascular and gastrointestinal systems in animals.

    Medicine: Used in combination with medetomidine hydrochloride to improve the safety profile of sedative procedures in veterinary medicine.

    Industry: Employed in the development of new veterinary drugs and formulations

Mechanism of Action

Vatinoxan hydrochloride works by attaching to and blocking alpha2-adrenoceptors in the heart and blood vessels. This action minimizes the unwanted cardiovascular effects caused by alpha2-adrenoceptor agonists like medetomidine hydrochloride. By preventing the binding of agonists to these receptors, this compound helps maintain normal heart rate and blood pressure during sedation .

Comparison with Similar Compounds

Vatinoxan hydrochloride is unique among alpha2-adrenoceptor antagonists due to its peripheral selectivity. Similar compounds include:

    Yohimbine: Another alpha2-adrenoceptor antagonist, but with less selectivity for peripheral receptors.

    Atipamezole: Used to reverse the effects of alpha2-adrenoceptor agonists but has a different pharmacokinetic profile.

Compared to these compounds, this compound offers a better safety profile and efficacy in combination with medetomidine hydrochloride, making it a preferred choice in veterinary medicine .

Properties

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOWVIYZQWJHT-VASSOYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926749
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130466-38-5
Record name Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130466-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATINOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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